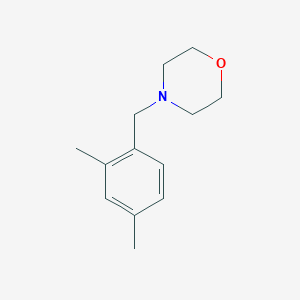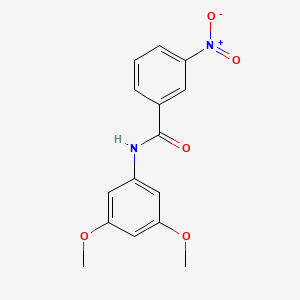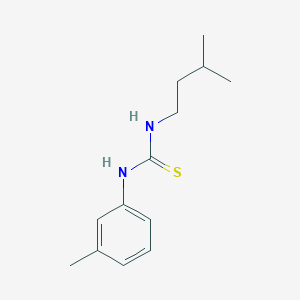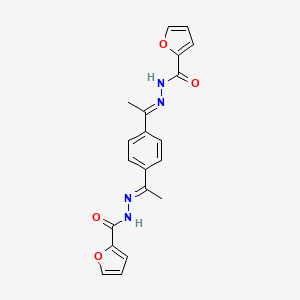
3-cyclohexyl-N-(2,4-difluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-N-(2,4-difluorophenyl)propanamide is a chemical compound that belongs to the class of amide derivatives. It is commonly known as JNJ-5207852 and has been extensively studied for its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide involves the inhibition of TRPV1 receptor activation and the reuptake of serotonin and norepinephrine. TRPV1 receptors are activated by various stimuli, including heat, capsaicin, and acid, and are involved in the regulation of pain and inflammation. Inhibition of TRPV1 receptor activation by 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide leads to a reduction in pain and inflammation. The inhibition of serotonin and norepinephrine reuptake by 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which is associated with an improvement in mood and emotions.
Biochemical and Physiological Effects:
3-cyclohexyl-N-(2,4-difluorophenyl)propanamide has been shown to have several biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of inflammatory pain. It has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. Additionally, it has been found to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide in lab experiments is its selectivity for the TRPV1 receptor. This allows for the specific targeting of this receptor and reduces the potential for off-target effects. However, one of the limitations of using 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide. One direction is the development of more potent and selective TRPV1 receptor antagonists. Another direction is the investigation of the potential therapeutic applications of 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide in other diseases, such as cancer and neurodegenerative disorders. Additionally, the investigation of the long-term effects of 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide on pain, anxiety, and depression is an important future direction.
Méthodes De Synthèse
The synthesis of 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide involves the reaction of 2,4-difluoroaniline with cyclohexyl isocyanate in the presence of a catalyst. The resulting product is then treated with propanoyl chloride to yield the final compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-cyclohexyl-N-(2,4-difluorophenyl)propanamide has been studied for its potential therapeutic applications in various diseases, including pain, anxiety, depression, and addiction. It has been found to be a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the regulation of pain and inflammation. It has also been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and emotions.
Propriétés
IUPAC Name |
3-cyclohexyl-N-(2,4-difluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO/c16-12-7-8-14(13(17)10-12)18-15(19)9-6-11-4-2-1-3-5-11/h7-8,10-11H,1-6,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRQKVAPPIFHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(2,4-difluorophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)


![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)

![4-[2-(1-naphthyl)ethanethioyl]morpholine](/img/structure/B5703687.png)
![{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol](/img/structure/B5703700.png)





